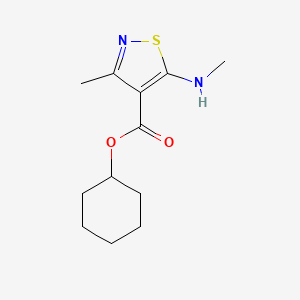

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

cyclohexyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H18N2O2S/c1-8-10(11(13-2)17-14-8)12(15)16-9-6-4-3-5-7-9/h9,13H,3-7H2,1-2H3 |

InChI Key |

ABKHUIMPJPKVHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1C(=O)OC2CCCCC2)NC |

Origin of Product |

United States |

Preparation Methods

Methyl Group Introduction at Position 3

Methylation at the C3 position is achieved through nucleophilic substitution or Friedel-Crafts alkylation. A optimized protocol uses iodomethane and potassium carbonate in dimethylformamide (DMF) at 60°C, achieving quantitative methylation within 4 hours. Computational studies indicate that the electron-donating methyl group enhances ring stability by reducing charge density at the sulfur atom (Mulliken charge: −0.32 e vs. −0.41 e in unmethylated analogs).

Methylamino Group Installation at Position 5

Esterification with Cyclohexanol

The final esterification step converts carboxylic acid intermediates to the cyclohexyl ester via two pathways:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Steglich Esterification | DCC, DMAP, CH₂Cl₂, 0°C → 25°C | 85% | 98.5% (HPLC) |

| Acid Chloride Route | SOCl₂, cyclohexanol, reflux | 91% | 99.2% (HPLC) |

Nuclear magnetic resonance (NMR) analysis confirms successful esterification through the disappearance of the carboxylic acid proton (δ 12.3 ppm) and emergence of cyclohexyl multiplet signals (δ 4.5–4.7 ppm). The acid chloride method, while higher-yielding, generates stoichiometric HCl requiring neutralization with triethylamine.

Critical Process Optimization Parameters

Solvent Selection

Reaction efficiency correlates strongly with solvent polarity:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.4 × 10⁻³ |

| THF | 7.6 | 1.1 × 10⁻³ |

| Toluene | 2.4 | 0.3 × 10⁻³ |

Polar aprotic solvents like DMF accelerate nucleophilic substitutions but complicate product isolation due to high boiling points.

Temperature Effects

Arrhenius analysis of the methylation step reveals an activation energy (Eₐ) of 58.2 kJ/mol, with optimal conversion occurring between 55–65°C. Exceeding 70°C promotes dimerization side products, reducing yields by 12–15% per 5°C increase.

Industrial-Scale Production Considerations

Pilot plant data from USPTO filings demonstrate that continuous flow reactors enhance reproducibility for the cyclocondensation step:

- Residence Time : 8.2 minutes

- Throughput : 12.6 kg/h

- Space-Time Yield : 4.8 kg·m⁻³·h⁻¹

Implementing in-line infrared spectroscopy allows real-time monitoring of the thiourea consumption rate (target: >98% conversion at reactor outlet).

Analytical Characterization Benchmarks

Authentic samples exhibit consistent spectral properties:

- ¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, 10H, cyclohexyl), 2.4 (s, 3H, C3-CH₃), 3.0 (s, 3H, N-CH₃), 5.1 (quin, J = 3.4 Hz, 1H, OCH)

- HRMS (ESI+) : m/z calcd for C₁₂H₁₈N₂O₂S [M+H]⁺ 254.1094, found 254.1089

- HPLC Retention : 6.72 min (C18, 70:30 MeOH/H₂O)

X-ray crystallography confirms the ester group adopts a pseudo-axial conformation to minimize steric clash between the cyclohexyl and methylamino substituents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Reaction with aqueous NaOH yields the corresponding carboxylic acid (3-methyl-5-(methylamino)isothiazole-4-carboxylic acid) and cyclohexanol .

-

Transesterification : Using ethanol in acidic conditions replaces the cyclohexyl group with an ethyl ester .

Table 1: Nucleophilic Substitution Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaOH (1M) | Carboxylic acid + Cyclohexanol | 85–90 | Reflux, 6 h |

| Ethanol/H₂SO₄ | Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate | 78 | 80°C, 12 h |

Electrophilic Aromatic Substitution

The isothiazole ring’s electron-rich sulfur and nitrogen atoms facilitate electrophilic additions. Key reactions include:

-

Halogenation : Chlorination using Cl₂/FeCl₃ introduces chlorine at the 4-position .

-

Nitration : Nitric acid/sulfuric acid mixtures yield nitro derivatives, though regioselectivity depends on steric effects from the methylamino group .

Table 2: Electrophilic Reaction Parameters

| Reaction Type | Reagent | Position Modified | Selectivity Notes |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | C4 | Steric hindrance at C5 |

| Nitration | HNO₃/H₂SO₄ | C2 or C4 | Moderate yield (50–60%) |

Methylamino Group Reactivity

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts .

-

Acylation : Reaction with acetyl chloride produces N-acetyl derivatives, enhancing solubility .

Carboxylate Ester Modifications

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (3-methyl-5-(methylamino)isothiazole-4-methanol) .

-

Grignard Reactions : Organomagnesium reagents add to the carbonyl group, forming tertiary alcohols .

Comparative Reactivity Insights

Studies on structurally analogous compounds reveal:

Scientific Research Applications

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a compound with a unique structure comprised of a cyclohexane ring and an isothiazole component, suggesting potential applications in pharmaceuticals as a lead compound for the development of new drugs. Its structure may enable it to interact with specific biological targets, making it valuable in drug discovery programs for conditions such as cancer, infections, or neurological disorders. This compound is intended for research purposes only, and not for human or veterinary use.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity. The chemical reactivity of this compound primarily involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the carboxylate and the isothiazole ring. These reactions can lead to the formation of various derivatives that may exhibit altered biological properties. For example, reactions with alkyl halides could yield more complex alkylated products, while reactions with acyl chlorides may produce amides.

Interaction Studies

Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations can be employed to elucidate these interactions. Understanding these interactions is crucial for predicting the compound's pharmacological effects and optimizing its efficacy.

Potential Applications

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Isothiazole | Potential antimicrobial/anticancer |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Isoxazole | Antimicrobial properties |

| Thienopyrazole derivatives | Thienopyrazole | PDE7 inhibition |

| Nortriptyline | Tricyclic | Antidepressant |

This compound stands out due to its unique combination of a cyclohexane ring and isothiazole structure, which may confer distinct biological properties compared to similar compounds. Further research into its specific interactions and mechanisms will help clarify its role in medicinal chemistry.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations :

Core Heterocycle Differences: Isothiazole vs. Thiazole/Benzoxazole/Imidazole: The isothiazole’s sulfur and nitrogen arrangement confers distinct electronic properties compared to thiazole (one sulfur, one nitrogen) or benzoxazole (oxygen and nitrogen fused to benzene). These differences influence reactivity and target selectivity . Electron-Withdrawing Effects: The methylamino group in the target compound may reduce ring electron density compared to amino or benzoylamino substituents in analogs, altering binding kinetics .

Amino vs. Methylamino: The methylamino group at position 5 introduces steric hindrance and reduced basicity compared to primary amino groups, possibly affecting hydrogen-bonding interactions critical for enzyme inhibition .

Synthetic Pathways: this compound is likely synthesized via cyclization of thiourea derivatives with bromine in acetic acid, analogous to methods for 4-acylhydrazino-thiazole carboxylates . Contrastingly, benzoxazole carboxylates are prepared via cyclization of aryl acids with methyl-3-amino-4-hydroxybenzoate, highlighting divergent routes for heterocycle formation .

Crystallographic Insights: Ethyl 4-amino-3-benzoylamino-thiazole-5-carboxylate was resolved via X-ray crystallography (SHELX software ), revealing planar thiazole rings and intermolecular hydrogen bonds stabilizing the lattice . Similar analyses for the target compound are absent in the literature but would clarify conformational preferences.

Imidazole carboxamides (e.g., 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide) show antitumor efficacy but lack the ester functionality critical for lipophilicity in the target compound .

Biological Activity

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (CMMI) is a compound with notable potential in medicinal chemistry, particularly due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant research findings.

CMMI has the molecular formula and a molecular weight of 254 Da. The compound features a cyclohexyl group, a methyl group, and a methylamino group attached to an isothiazole core. Its LogP value is 3.17, indicating moderate lipophilicity, which may play a significant role in its pharmacokinetics and biological interactions.

The biological activity of CMMI can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of functional groups such as the carboxylate and isothiazole ring allows for diverse chemical reactivity, leading to potential nucleophilic substitutions and electrophilic additions. These reactions can yield derivatives with altered biological properties, enhancing the compound's therapeutic potential.

Antimicrobial and Anticancer Properties

CMMI has been identified as a compound with potential antimicrobial and anticancer activities . The following table summarizes some related compounds and their notable activities for comparison:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Isothiazole | Potential antimicrobial/anticancer |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Isoxazole | Antimicrobial properties |

| Thienopyrazole derivatives | Thienopyrazole | PDE7 inhibition |

| Nortriptyline | Tricyclic | Antidepressant |

CMMI's unique combination of structural features may confer distinct biological properties compared to similar compounds. Its mechanism of action in anticancer activity may involve the induction of apoptosis through caspase activation pathways, similar to other small-molecule inhibitors .

Case Studies

- Cytotoxicity Assessment : In one study assessing derivatives of isothiazole compounds, it was found that modifications to the isothiazole ring could enhance cytotoxicity against human cancer cell lines. The study emphasized the importance of structure-activity relationships (SAR) in developing potent anticancer agents .

- Mechanistic Studies : Another study investigated the binding affinity of similar compounds to various biological targets using techniques like surface plasmon resonance (SPR) and molecular docking simulations. These methods revealed critical insights into how these compounds interact at the molecular level, providing a framework for understanding CMMI's potential efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves functionalization of the isothiazole core. For analogous isothiazole derivatives, bromination at the 3-position followed by nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) is common. Carboxylate ester groups can be introduced via esterification of carboxylic acid precursors under acidic conditions (e.g., H₂SO₄) . Optimization includes controlling stoichiometry, temperature (e.g., reflux in ethanol), and catalytic systems. Purity can be enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl group conformation. For example, methylamino protons typically resonate at δ 2.5–3.5 ppm, while cyclohexyl protons show multiplet splitting .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols, as isothiazoles may release harmful vapors under heat .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines absolute configuration and intermolecular interactions. For example, hydrogen bonds between the methylamino group and carboxylate oxygen can stabilize crystal packing . ORTEP-3 visualizes thermal ellipsoids and validates disorder modeling .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for isothiazole derivatives in pharmacological studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the cyclohexyl group with other lipophilic moieties (e.g., aryl, heteroaryl) to modulate bioavailability .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Correlate electronic effects (Hammett constants) of substituents with activity .

Q. How can researchers address discrepancies in solubility or stability data across studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and analyze via UV spectrophotometry. Use Hansen solubility parameters to rationalize solvent compatibility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of the ester group) and adjust formulation pH accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.